molecular formula C22H23Br2N3S2 B3027219 4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole CAS No. 1254062-41-3

4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole

Cat. No.: B3027219
CAS No.: 1254062-41-3
M. Wt: 553.4
InChI Key: KPXJKVVGOPZOPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole” is a complex organic compound. Based on its structure, it likely belongs to the class of compounds known as triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities .


Synthesis Analysis

While the specific synthesis process for “this compound” is not available, similar compounds are often synthesized through processes like bromination followed by Suzuki cross-coupling .

Scientific Research Applications

Photosensitizers in Photopolymerization

Benzotriazole derivatives, including 4,7-bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole, have been utilized as effective photosensitizers in photopolymerization processes. These derivatives enable polymerization at room temperature using long wavelength UV and visible light. This application is significant in the development of new materials and coatings, particularly in industries requiring precise and efficient polymerization techniques (Bulut, Balan, & Caliskan, 2011).

Organic Photovoltaics

These compounds have been incorporated into benzotriazole-based polymer donors for organic photovoltaic cells. Their presence in the polymer backbones, especially those with fluorine and alkoxy substituents, results in enhanced molecular planarity and, consequently, better device performance in solar cells. The application of such materials in organic photovoltaics is a promising avenue for developing more efficient and cost-effective solar energy solutions (Lee, Ha, Park, Hwang, 2020).

Electrochromic Materials

Benzotriazole derivatives have also found applications in electrochromic materials. The incorporation of these compounds into polymers results in materials with variable optical properties under different electrical conditions. Such materials are valuable in the development of smart windows, displays, and other applications where controlled light transmission and color change are essential (Rende, Kiliç, Udum, Toffoli, & Toppare, 2014).

Photovoltaic Device Enhancement

In the context of bulk heterojunction solar cells, these compounds have been used to modify the conformational locking in polymer backbones, leading to improved photovoltaic performance. This application is particularly relevant in the field of renewable energy, where increasing the efficiency of solar cells is a critical objective (Li, Huang, Wang, Wang, Zhao, Peng, Cao, Qi, Chen, & Yang, 2021).

Corrosion Protection

This compound derivatives have been studied for their potential in protecting mild steel from corrosion, particularly in acidic environments. This application is highly relevant in industrial settings where metal corrosion can lead to significant economic losses and safety hazards (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007).

Biochemical Analysis

Biochemical Properties

4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve the formation of non-covalent bonds such as hydrogen bonds, Van der Waals forces, and π-π stacking interactions . These interactions can influence the activity of the enzymes and proteins, thereby affecting the biochemical pathways in which they are involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate signaling pathways that are crucial for cell proliferation and apoptosis . Additionally, it can alter the expression of genes involved in these pathways, leading to changes in cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their functions . These binding interactions can result in changes in gene expression, which in turn affect various cellular processes. The exact molecular mechanisms can vary depending on the specific biomolecules involved and the context of the interaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, especially when exposed to light and heat . Long-term exposure to this compound can lead to sustained changes in cellular function, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and potentially toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. It is important to carefully control the dosage to avoid adverse effects while maximizing the beneficial effects of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for these pathways, influencing metabolic flux and metabolite levels . For example, it can affect the activity of enzymes involved in the synthesis and degradation of certain metabolites, thereby altering the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound within different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in various applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization can influence its interactions with biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

4,7-bis(5-bromothiophen-2-yl)-2-octylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23Br2N3S2/c1-2-3-4-5-6-7-14-27-25-21-15(17-10-12-19(23)28-17)8-9-16(22(21)26-27)18-11-13-20(24)29-18/h8-13H,2-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXJKVVGOPZOPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1N=C2C(=CC=C(C2=N1)C3=CC=C(S3)Br)C4=CC=C(S4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23Br2N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857043
Record name 4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254062-39-9
Record name 4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole
Reactant of Route 2
4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole
Reactant of Route 3
4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole
Reactant of Route 4
Reactant of Route 4
4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole
Reactant of Route 5
Reactant of Route 5
4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole
Reactant of Route 6
Reactant of Route 6
4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.